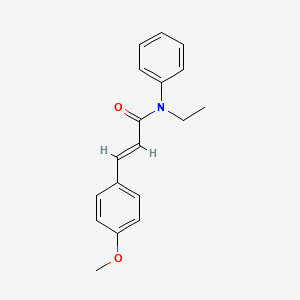

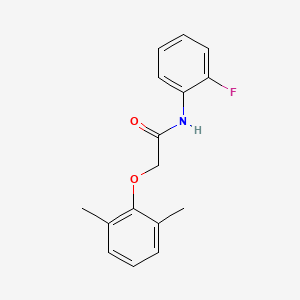

![molecular formula C16H20N2O3S2 B5551229 N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551229.png)

N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide often involves the use of tert-butanesulfinyl intermediates due to their versatility in the asymmetric synthesis of amines. For instance, N-tert-Butanesulfinyl aldimines and ketimines have been shown to be exceedingly versatile intermediates for the asymmetric synthesis of amines, prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a wide range of aldehydes and ketones (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide, especially those involving tert-butanesulfinyl groups, is characterized by the presence of tert-butyl and sulfonyl functional groups, which play a crucial role in their chemical behavior and reactivity. The tert-butyl group, in particular, is known for its steric bulk, influencing the molecular conformation and reactivity of these compounds.

Chemical Reactions and Properties

Compounds containing tert-butyl and sulfonyl groups, akin to N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide, participate in various chemical reactions, including nucleophilic additions, cycloadditions, and transformations involving the cleavage of the sulfonyl-nitrogen bond under mild acidic conditions. These reactions are pivotal in the synthesis of a wide range of enantioenriched amines and other derivatives (Gontcharov, Liu, & Sharpless, 1999).

科学的研究の応用

Asymmetric Synthesis and Catalysis

Asymmetric Synthesis of Protected 1,2-Amino Alcohols : tert-Butanesulfinyl aldimines and ketimines, closely related to the query compound, are used as precursors for the synthesis of protected 1,2-amino alcohols with high yields and diastereoselectivities. These compounds facilitate the addition of various organometallic reagents, enabling selective N- or O-deprotection for further synthetic transformations (Tang, Volkman, & Ellman, 2001).

Versatile Intermediates for Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl imines, which share structural features with the compound , serve as versatile intermediates for the asymmetric synthesis of a wide range of amines. These compounds are pivotal in generating highly enantioenriched amines, including alpha-branched and alpha, alpha-dibranched amines, amino acids, and 1,2-amino alcohols, showcasing their utility in creating complex, biologically relevant molecules with high stereoselectivity (Ellman, Owens, & Tang, 2002).

Organocatalysis

Chiral Sulfinamides in Organocatalysis : The use of chiral sulfinamides, exemplified by tert-butanesulfinamide (a closely related chemical entity), highlights its application in asymmetric synthesis. This compound acts as a chiral auxiliary, enabling the formation of tert-butanesulfinyl imines with high yields. These imines react with various nucleophiles, guided by the tert-butanesulfinyl moiety as a chiral directing group, to produce products with high stereo- and diastereoselectivity. This showcases the compound's application in creating a variety of chiral building blocks, including amino alcohols and amino acids (Dinér, Sadhukhan, & Blomkvist, 2014).

Synthesis and Catalysis

Catalytic Aminohydroxylation and Aziridination : tert-Butylsulfonamide, structurally related to the target compound, acts as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins. This compound, through its sulfonyl-nitrogen bond, facilitates the generation of a variety of functionalized olefins, demonstrating its utility in synthetic organic chemistry (Gontcharov, Liu, & Sharpless, 1999).

特性

IUPAC Name |

N-tert-butyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S2/c1-16(2,3)17-15(19)12-7-9-13(10-8-12)18(4)23(20,21)14-6-5-11-22-14/h5-11H,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVVWVLXWUKUGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

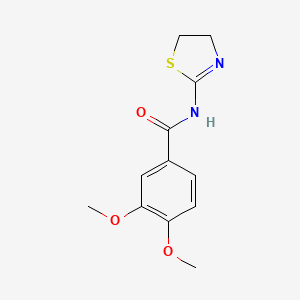

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5551146.png)

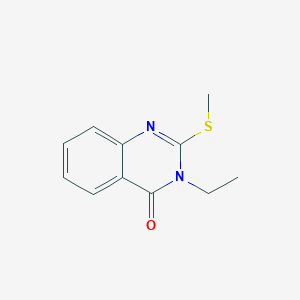

![1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5551151.png)

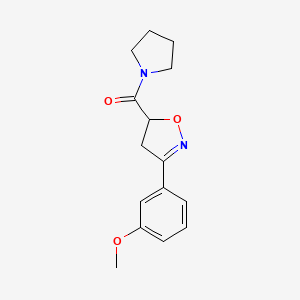

![3-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5551159.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(4-methoxybenzyl)-1-piperidinecarboxamide](/img/structure/B5551163.png)

![2-(4-tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551186.png)

![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)

![2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B5551214.png)

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)

![2,3-dimethyl-6-[2-(2-naphthyloxy)propanoyl]-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5551228.png)